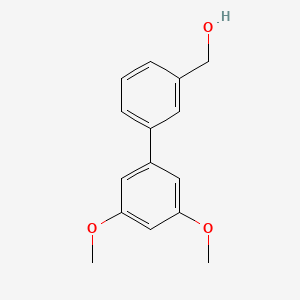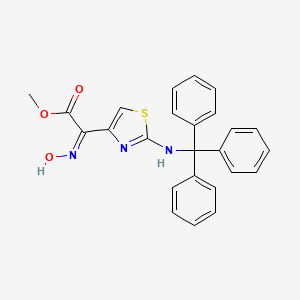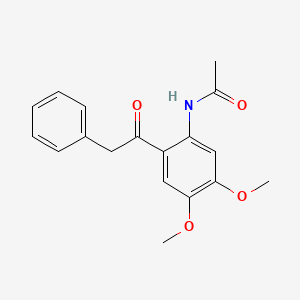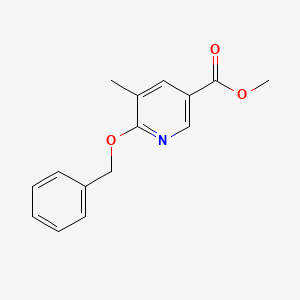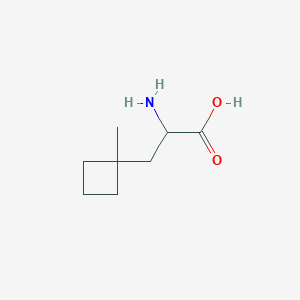![molecular formula C54H72F12N6P2Ru+ B13001305 Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(III)](/img/structure/B13001305.png)
Tris[4,4'-di-tert-butyl-(2,2')-bipyridine]ruthenium(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(III) dihexafluorophosphate is a coordination compound known for its distinctive red color and remarkable optical and electrochemical properties . This compound is widely used in various scientific fields due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(III) dihexafluorophosphate is typically synthesized through a chemical reaction involving the oxidation of Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(II) in the presence of hexafluorophosphate . The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the compound is produced by dissolving Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(II) in a hexafluorophosphate solution and then oxidizing it. The process is carefully controlled to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(III) dihexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in photoredox catalysis.
Reduction: It can be reduced back to its ruthenium(II) form.
Substitution: Ligand exchange reactions can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include amines, alcohols, and cyclopropyl ketones. The reactions are often carried out under visible light irradiation, making use of the compound’s photoredox catalytic properties .
Major Products Formed
The major products formed from these reactions include polysubstituted furans, phosphonylated amines, and oxidized alcohols .
Aplicaciones Científicas De Investigación
Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(III) dihexafluorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a photoredox catalyst in various organic synthesis reactions.
Biology: It is employed in the study of biological redox processes and as a probe in bioimaging.
Medicine: The compound is investigated for its potential use in photodynamic therapy.
Industry: It is used in the development of organic light-emitting diodes and other optoelectronic devices.
Mecanismo De Acción
The compound exerts its effects primarily through photoredox catalysis. Upon irradiation with visible light, it undergoes a transition to an excited state, which can then participate in electron transfer reactions. This property makes it an effective catalyst for various oxidative and reductive transformations .
Comparación Con Compuestos Similares
Similar Compounds
- Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(II) dihexafluorophosphate
- Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(III) dihexafluorophosphate
Uniqueness
What sets Tris[4,4’-di-tert-butyl-(2,2’)-bipyridine]ruthenium(III) dihexafluorophosphate apart from similar compounds is its exceptional stability and efficiency as a photoredox catalyst. Its ability to facilitate a wide range of transformations under mild conditions makes it a valuable tool in both academic and industrial research .
Propiedades
Fórmula molecular |
C54H72F12N6P2Ru+ |
|---|---|
Peso molecular |
1196.2 g/mol |
Nombre IUPAC |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;ruthenium(3+);dihexafluorophosphate |
InChI |
InChI=1S/3C18H24N2.2F6P.Ru/c3*1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-7(2,3,4,5)6;/h3*7-12H,1-6H3;;;/q;;;2*-1;+3 |
Clave InChI |
RNKRIYNRQYHSLF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



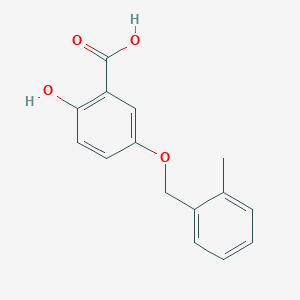

![4,5,6,7-Tetrafluoro-1H-benzo[d]imidazole](/img/structure/B13001237.png)
